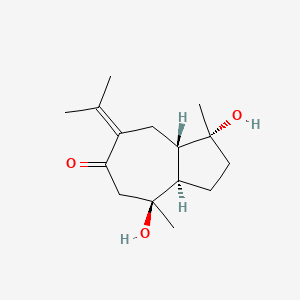
Zedoarondiol
Vue d'ensemble
Description
Zedoarondiol is a sesquiterpenoid and a natural product found in Curcuma kwangsiensis, Curcuma phaeocaulis, and other organisms . It is known for its beneficial effects in various biological processes .
Synthesis Analysis
Zedoarondiol is the main compound extracted from ZEC and has been reported to suppress PDGF-BB-induced VSMCs proliferation and DNA synthesis . It also causes cell cycle arrest in the G0/G1 phase .
Molecular Structure Analysis
Zedoarondiol is a sesquiterpene lactone and is the main bioactive compound extracted from ZEC . It has been reported to attenuate lipopolysaccharide (LPS)-induced inflammation in murine .
Chemical Reactions Analysis
Zedoarondiol has been found to have an inhibitory effect on D-GalN-induced cytotoxicity in primary cultured rat hepatocytes, LPS-induced NO production in cultured mouse peritoneal macrophages, and D-GalN/tumor necrosis factor-alpha (TNF-alpha)-induced liver injury in mice .
Physical And Chemical Properties Analysis
Zedoarondiol has a molecular weight of 252.35 g/mol . It has a molecular formula of C15H24O3 . The IUPAC name for Zedoarondiol is 3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one .
Applications De Recherche Scientifique
Cardiovascular Disease Management
Zedoarondiol has shown promise in the management of cardiovascular diseases (CVD). It inhibits the proliferation of vascular smooth muscle cells (VSMCs), which is a significant contributor to atherosclerosis and in-stent restenosis . By regulating the AMP-Activated Protein Kinase (AMPK) signaling pathway, Zedoarondiol suppresses the Platelet-Derived Growth Factor (PDGF)-induced proliferation of VSMCs . This suggests its potential as a therapeutic agent against CVD-related complications.
Atherosclerosis Inhibition
Research indicates that Zedoarondiol can inhibit atherosclerosis by regulating monocyte migration and adhesion through the CXCL12/CXCR4 pathway . It has been observed to ameliorate atherosclerotic plaques in animal models, highlighting its potential as a new drug for atherosclerosis prevention and treatment .
Endothelial Cell Protection
Zedoarondiol demonstrates protective effects against endothelial cell injury induced by oxidized low-density lipoprotein (ox-LDL), which is a risk factor for atherosclerosis . It activates the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, leading to anti-oxidative and anti-inflammatory effects . This could be meaningful for the prevention and treatment of atherosclerosis.
Anti-Inflammatory Activity
The compound exhibits anti-inflammatory activity by dose-dependently inhibiting pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in macrophage cells . It also downregulates the expression of COX-2 and iNOS, which are involved in the inflammatory response . This positions Zedoarondiol as a potential natural product for combating inflammation.
Oxidative Stress Reduction
Zedoarondiol has been found to reduce oxidative stress markers and improve the antioxidant defense system. It upregulates the activity of superoxide dismutase (SOD) and suppresses the formation of malondialdehyde (MDA), which are indicators of oxidative stress . This antioxidative property could be harnessed in various oxidative stress-related conditions.
Drug Development Potential
The pharmacological effects of Zedoarondiol, such as its role in inhibiting VSMCs proliferation and protecting endothelial cells, make it a promising candidate in drug development for cardiovascular diseases . Its ability to modulate key pathways involved in cell proliferation and inflammation underscores its therapeutic potential.
Mécanisme D'action
Target of Action
Zedoarondiol primarily targets the Caveolin-1 (CAV-1) and Platelet-Derived Growth Factor (PDGF) signaling pathway . CAV-1 is widely expressed in lung cells and plays a key role in PDGF signaling and cell proliferation .
Mode of Action
Zedoarondiol interacts with its targets by upregulating the expression of CAV-1, thereby regulating the CAV-1/PDGF pathway . This interaction results in the inhibition of the MAPK and PI3K/AKT signaling pathways .
Biochemical Pathways
Zedoarondiol affects several biochemical pathways. It regulates the CAV-1/PDGF pathway, leading to the inhibition of the MAPK and PI3K/AKT signaling pathways . Additionally, it has been found to regulate the AMP-Activated Protein Kinase signaling pathway . These pathways are crucial for cell proliferation and inflammation, and their regulation by Zedoarondiol leads to downstream effects such as reduced cell proliferation and inflammation .
Result of Action
Zedoarondiol’s action results in significant molecular and cellular effects. It inhibits the proliferation of human bronchial smooth muscle cells (HBSMCs) and vascular smooth muscle cells (VSMCs) . It also attenuates endothelial cells injury induced by oxidized low-density lipoprotein . These effects are largely due to the upregulation of CAV-1 expression and the regulation of various signaling pathways .
Action Environment
The action, efficacy, and stability of Zedoarondiol can be influenced by various environmental factors. For instance, the presence of external stimuli such as PDGF can affect the phenotypic plasticity of airway smooth muscle, which in turn can influence the action of Zedoarondiol . .
Safety and Hazards
Orientations Futures
Zedoarondiol has been suggested as a promising drug for atherosclerosis due to its ability to ameliorate AS plaque and inhibit monocyte migration and adhesion to endothelial cells . It might also be meaningful in the prevention and treatment of atherosclerosis due to its ability to attenuate ox-LDL-induced endothelial cells injury .
Propriétés
IUPAC Name |
(3R,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIKNNOOLCGADE-OSRDXIQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C[C@H]2[C@@H](CC[C@@]2(C)O)[C@@](CC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317851 | |
| Record name | Zedoarondiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Epizedoarondiol | |
CAS RN |
98644-24-7 | |
| Record name | Zedoarondiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98644-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zedoarondiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zedoarondiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758Q22LPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)
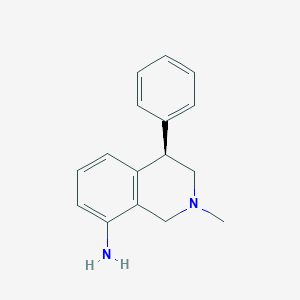

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)
![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)
![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

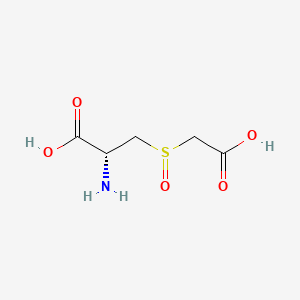
![2-[13,34-Di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B1253167.png)

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)
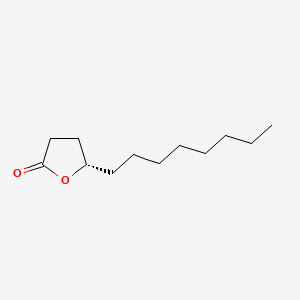
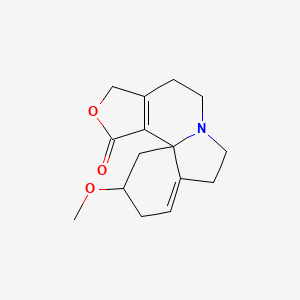
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1253177.png)